molecular formula C14H15N5O4S B6812301 1-(1-methyl-2,4-dioxopyrimidine-5-carbonyl)-N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide

1-(1-methyl-2,4-dioxopyrimidine-5-carbonyl)-N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide

Cat. No.: B6812301
M. Wt: 349.37 g/mol
InChI Key: HQHSEFPOVDMHST-UHFFFAOYSA-N
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Description

1-(1-methyl-2,4-dioxopyrimidine-5-carbonyl)-N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide is a complex organic compound that features a pyrimidine ring, a thiazole ring, and a pyrrolidine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-methyl-2,4-dioxopyrimidine-5-carbonyl)-N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrimidine ring: Starting from simple precursors like urea and malonic acid derivatives.

    Thiazole ring synthesis: Using thioamides and α-haloketones.

    Pyrrolidine ring formation: Through cyclization reactions involving amines and aldehydes or ketones.

    Coupling reactions: To link the different rings together, often using peptide coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(1-methyl-2,4-dioxopyrimidine-5-carbonyl)-N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(1-methyl-2,4-dioxopyrimidine-5-carbonyl)-N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide could have various applications in scientific research:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.

    Industry: Used in the synthesis of specialty chemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds with such structures might:

    Bind to enzymes or receptors: Inhibiting or activating their function.

    Interfere with DNA or RNA: Affecting gene expression or replication.

    Modulate signaling pathways: Influencing cellular processes like apoptosis or proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-dioxopyrimidine-5-carbonyl)-N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide
  • 1-(1-methyl-2,4-dioxopyrimidine-5-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-2-carboxamide

Uniqueness

1-(1-methyl-2,4-dioxopyrimidine-5-carbonyl)-N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide might be unique due to its specific combination of functional groups and ring structures, which could confer unique biological activities or chemical reactivity.

Properties

IUPAC Name

1-(1-methyl-2,4-dioxopyrimidine-5-carbonyl)-N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O4S/c1-18-7-8(10(20)17-14(18)23)12(22)19-5-2-3-9(19)11(21)16-13-15-4-6-24-13/h4,6-7,9H,2-3,5H2,1H3,(H,15,16,21)(H,17,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQHSEFPOVDMHST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)NC1=O)C(=O)N2CCCC2C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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